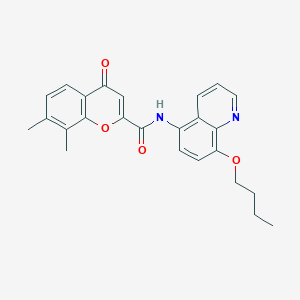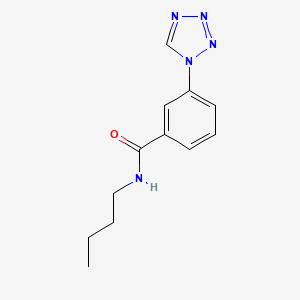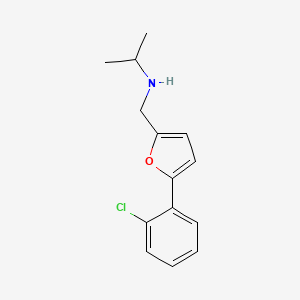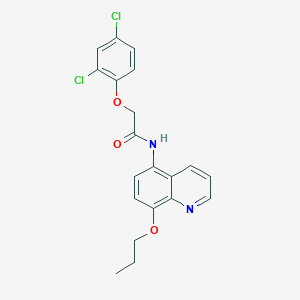![molecular formula C19H23N5O2 B11302490 3-ethoxy-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-1-propanamine](/img/structure/B11302490.png)
3-ethoxy-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ETHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: is a complex organic compound that features a unique combination of functional groups, including an ethoxypropyl chain, a phenyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-ETHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-ethoxypropylamine with 4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yloxy)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced tetrazole derivatives.
Substitution: Various substituted phenyl and tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In industrial chemistry, the compound is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (3-ETHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making the compound a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
(3-ETHOXYPROPYLAMINE): A simpler analog with similar functional groups but lacking the phenyl and tetrazole moieties.
(4-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY)BENZYLAMINE): Contains the tetrazole and phenyl groups but lacks the ethoxypropyl chain.
Uniqueness: The combination of the ethoxypropyl chain, phenyl group, and tetrazole ring in (3-ETHOXYPROPYL)({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE provides a unique structural framework that enhances its versatility and potential applications across various fields. This structural complexity allows for diverse chemical reactivity and biological activity, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C19H23N5O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-ethoxy-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C19H23N5O2/c1-2-25-14-6-13-20-15-16-9-11-18(12-10-16)26-19-21-22-23-24(19)17-7-4-3-5-8-17/h3-5,7-12,20H,2,6,13-15H2,1H3 |
Clé InChI |
FVBIMJKBQKTZLV-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11302409.png)
![N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302414.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11302434.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11302444.png)

![6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11302464.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11302467.png)
![2-methyl-N-(2-{5-oxo-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)propanamide](/img/structure/B11302476.png)
![9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302484.png)
![N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302491.png)


![6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302503.png)
